

The Discovery and Development of A-192621: A Technical Guide

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Compound of Interest

Compound Name: A-192621

Cat. No.: B1664716

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Abstract

A-192621 is a potent and selective, non-peptide antagonist of the endothelin B (ETB) receptor. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of **A-192621**. It covers the medicinal chemistry efforts that led to its synthesis, its mechanism of action, pharmacokinetic properties, and its application in preclinical research. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies and insights into the biological roles of the ETB receptor as elucidated through the use of **A-192621**.

Discovery and Medicinal Chemistry

The development of **A-192621** stemmed from a focused medicinal chemistry campaign aimed at identifying selective ETB receptor antagonists. The starting point for this effort was the structure of ABT-627, a potent and selective endothelin A (ETA) receptor antagonist.

A key publication, "Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side-Chain Modification of an ETA-Selective Antagonist to an ETB-Selective Antagonist," details the structure-activity relationship (SAR) studies that led to the discovery of **A-192621**. The core of the strategy involved modifying the side chain of an ETA-selective antagonist to reverse its selectivity towards the ETB receptor. By replacing the dialkylacetamide side chain of the parent

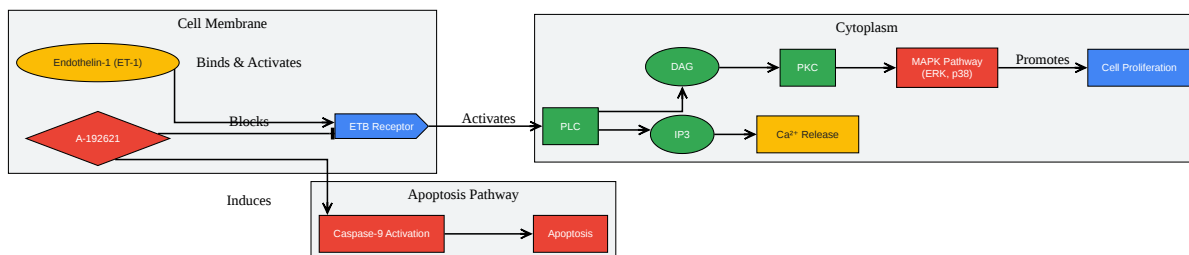
compound with a 2,6-dialkylacetanilide, the resulting analogs exhibited a significant shift in selectivity, favoring the ETB receptor. Further optimization of the aniline substitution pattern and the alkoxy group on the 2-aryl substituent led to the identification of **A-192621**, a compound with subnanomolar affinity for the ETB receptor and over 4000-fold selectivity against the ETA receptor.

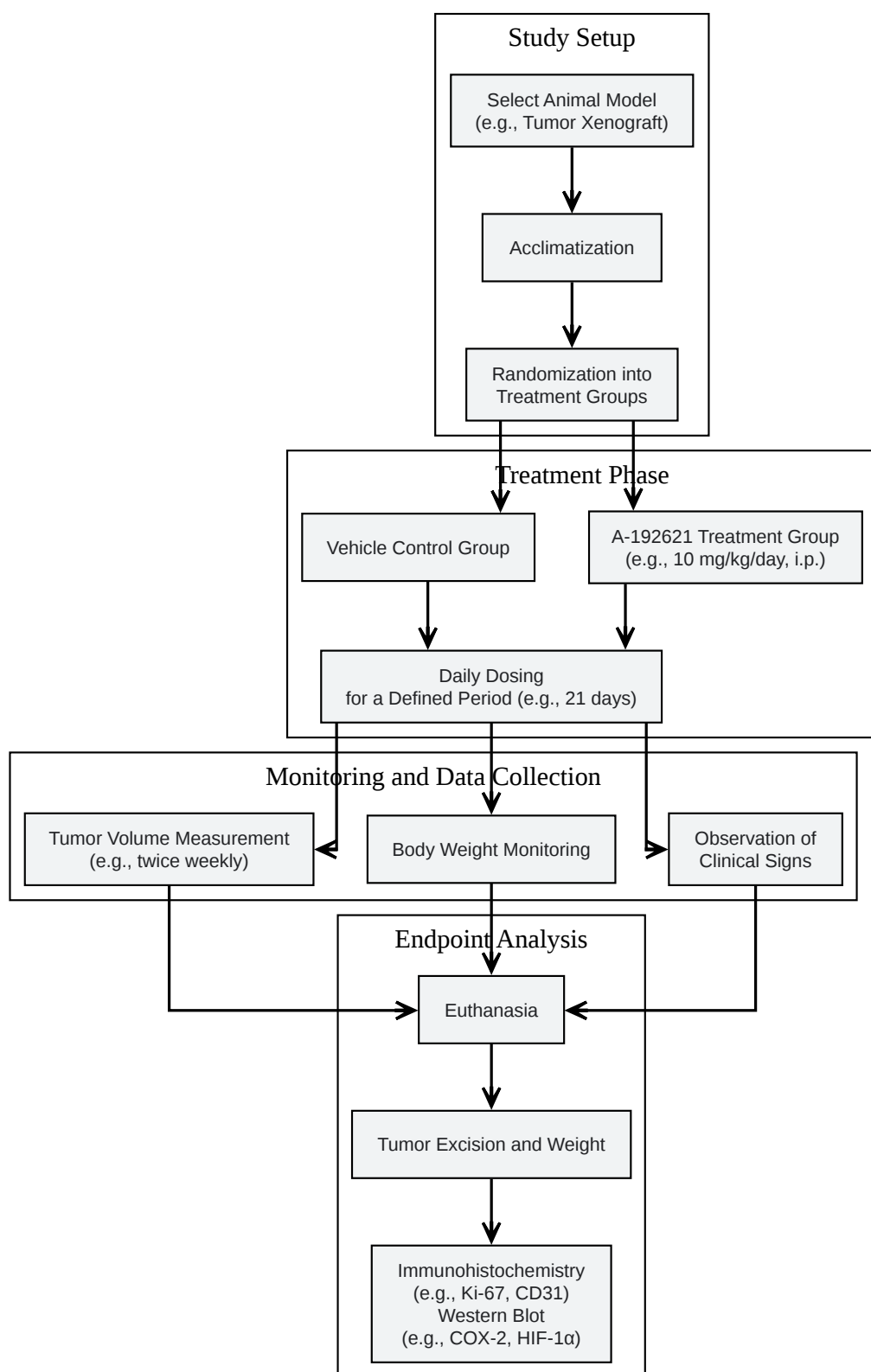
Mechanism of Action

A-192621 functions as a competitive antagonist at the endothelin B (ETB) receptor. It selectively binds to the ETB receptor, preventing the binding of its endogenous ligand, endothelin-1 (ET-1). This blockade inhibits the downstream signaling cascades initiated by ETB receptor activation. In various cellular contexts, ETB receptor signaling has been implicated in processes such as cell proliferation, apoptosis, and vasoconstriction/vasodilation.

Studies have shown that **A-192621** can induce apoptosis in pulmonary artery smooth muscle cells (PASMCs) in a dose-dependent manner. This pro-apoptotic effect is associated with a significant increase in caspase-3/7 activity. Furthermore, **A-192621** has been observed to downregulate the ERK- and p38-MAPK-dependent pathways in glioma cell lines.[1]

Signaling Pathway of ETB Receptor Antagonism by A-192621





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References

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